

Potential off-target effects of OTS186935

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Compound of Interest		
Compound Name:	OTS186935	
Cat. No.:	B1682099	Get Quote

Technical Support Center: OTS186935

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **OTS186935**. The information is based on currently available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **OTS186935**?

OTS186935 is a potent small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[4]

Q2: What is the reported in vivo toxicity of OTS186935?

In preclinical mouse xenograft models using human breast (MDA-MB-231) and lung (A549) cancer cell lines, **OTS186935** was administered intravenously daily for 14 days at doses of 10 mg/kg and 25 mg/kg, respectively. These studies reported no detectable or visible toxicity, with no significant body weight loss observed in the treated animals.[4][5][6]

Q3: Has **OTS186935** been evaluated in a broad kinase selectivity panel?

Based on publicly available information, the results of a broad kinase selectivity screen for **OTS186935** have not been published. Therefore, its activity against other kinases is not



definitively known.

Q4: Are there any potential off-target effects associated with the chemical scaffold of **OTS186935**?

OTS186935 is an imidazo[1,2-a]pyridine derivative. This chemical scaffold is considered a "privileged structure" in medicinal chemistry and has been associated with a wide range of biological activities. Some compounds with this scaffold have been shown to inhibit other kinases, such as those in the AKT/mTOR pathway. Therefore, it is plausible that **OTS186935** could have off-target effects on other cellular kinases, although this has not been experimentally confirmed for this specific compound.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected cell toxicity or reduced viability at concentrations effective for SUV39H2 inhibition.	Potential off-target cytotoxic effects.	1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mode of cell death. 3. Consider evaluating the activity of kinases known to be inhibited by other imidazo[1,2-a]pyridine compounds, such as phospho-AKT levels.
Discrepancy between enzymatic inhibition and cellular activity.	Poor cell permeability or active efflux from the cell.	1. Verify cellular uptake of the compound if analytical methods are available. 2. Use a positive control compound known to be cell-permeable. 3. Co-incubate with inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.
Variability in in vivo efficacy studies.	Issues with compound formulation, stability, or administration.	1. Ensure complete solubilization of OTS186935 hydrochloride in a suitable vehicle for intravenous injection (e.g., 5% glucose solution).[4] 2. Prepare fresh formulations for each administration to avoid degradation. 3. Confirm accurate dosing and intravenous administration technique.



Quantitative Data Summary

Table 1: In Vitro Potency of OTS186935

Target/Assay	IC50	Reference
SUV39H2 Enzymatic Assay	6.49 nM	[1][2][3][5]
A549 Cell Growth Inhibition	0.67 μΜ	[1][2][3][5]

Table 2: In Vivo Efficacy of **OTS186935** in Xenograft Models

Cancer Cell Line	Dose and Administration	Tumor Growth Inhibition (TGI)	Observed Toxicity	Reference
MDA-MB-231 (Breast)	10 mg/kg, IV, once daily for 14 days	42.6%	No significant body weight loss or toxicity	[4][5]
A549 (Lung)	25 mg/kg, IV, once daily for 14 days	60.8%	No significant body weight loss or toxicity	[4][5]

Experimental Protocols

In Vivo Xenograft Studies

- Animal Models: Female immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J for MDA-MB-231, BALB/cAJcl-nu/nu for A549) are used.[4]
- Cell Implantation: Human cancer cells (MDA-MB-231 or A549) are subcutaneously injected into the flank of the mice.
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and vehicle control groups.
- Compound Formulation and Administration: **OTS186935** is formulated in a 5% glucose solution for intravenous (IV) injection. The compound is administered via the tail vein once



daily for 14 consecutive days.[4]

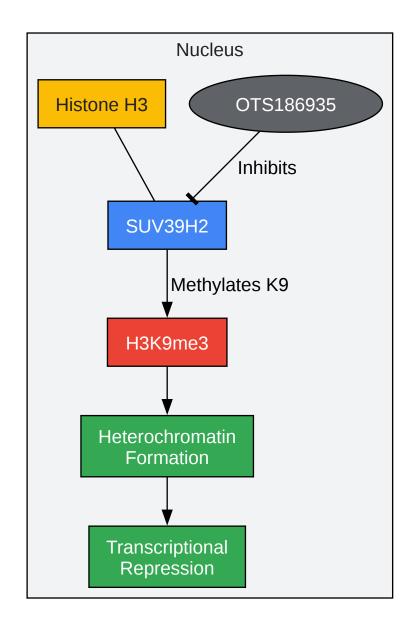
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
 Tumor volume is calculated using the formula: (length × width²) / 2.
- Endpoint: At the end of the 14-day treatment period, the tumor growth inhibition is calculated. The animals are monitored for any signs of toxicity, and body weight is compared to the vehicle-treated control group.[4]

Western Blot Analysis for H3K9me3

- Cell Lysis: Cells treated with OTS186935 or vehicle are harvested and lysed with a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody for total Histone H3 is used as a loading control.
- Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Visualizations





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Caption: Mechanism of action of OTS186935 on the SUV39H2 signaling pathway.





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Caption: Workflow for preclinical in vivo evaluation of **OTS186935**.

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